N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
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Overview
Description
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives, which can be introduced through nucleophilic aromatic substitution or other suitable methods.
Attachment of the propanamide moiety: This can be done by reacting the intermediate compound with propanoyl chloride or other suitable reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular receptors, triggering signaling cascades that result in various biological responses.
Comparison with Similar Compounds
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide: This compound also contains a fluorophenyl group and a propanamide moiety but differs in the presence of a furan ring instead of an oxadiazole ring.
N-(4-cyano-3-(trifluoromethyl)phenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: This compound features a cyano group and a sulfonyl group, making it structurally distinct from the oxadiazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxadiazole ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H14FN3O2 |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
InChI |
InChI=1S/C17H14FN3O2/c1-2-15(22)19-14-9-5-12(6-10-14)17-20-16(21-23-17)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H,19,22) |
InChI Key |
ZUFNBMIUSQXZHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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